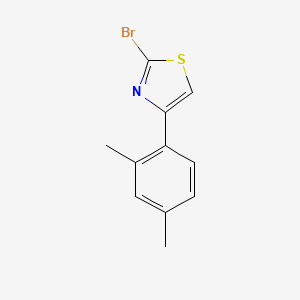

2-Bromo-4-(2,4-dimethylphenyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNS |

|---|---|

Molecular Weight |

268.17 g/mol |

IUPAC Name |

2-bromo-4-(2,4-dimethylphenyl)-1,3-thiazole |

InChI |

InChI=1S/C11H10BrNS/c1-7-3-4-9(8(2)5-7)10-6-14-11(12)13-10/h3-6H,1-2H3 |

InChI Key |

MBQYMNFKYWDJPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)Br)C |

Origin of Product |

United States |

Bioisosteric Replacement of the Bromine Atom:the Bromine Atom is a Lipophilic, Electron Withdrawing Group That Can Participate in Halogen Bonding. Replacing It with Other Groups Can Fine Tune the Electronic and Steric Properties of the Molecule.

Classical Bioisosteres: Replacing bromine with other halogens like chlorine (Cl) or fluorine (F) can alter the compound's lipophilicity and metabolic stability. Fluorine, for instance, can block metabolic oxidation at that position.

Non-Classical Bioisosteres: Groups such as the cyano (-CN) or trifluoromethyl (-CF₃) group can serve as bioisosteres for a halogen. cambridgemedchemconsulting.com A -CN group can act as a hydrogen bond acceptor, potentially introducing new interactions with a biological target. The -CF₃ group is highly lipophilic and electron-withdrawing and can enhance metabolic stability and binding affinity.

Bioisosteric Replacement of the 2,4 Dimethylphenyl Group:the Substituted Phenyl Ring is Crucial for the Molecule S Overall Shape and Lipophilicity.

Modulation of Cellular Pathways and Processes

Analogues of this compound have been shown to interfere with fundamental processes required for tumor growth and spread, including cell division, metabolism, and motility.

The presence of an α-bromo group attached to an electron-withdrawing system, as seen in this compound, suggests a potential mechanism for inducing cell death through the formation of DNA adducts. Molecules containing similar α-haloacrolyl moieties can be activated by intracellular thiols, such as glutathione. nih.gov This bioactivation process can lead to the formation of a reactive episulfonium ion, an electrophilic species capable of alkylating DNA, particularly at guanine residues. nih.gov Such DNA damage can trigger apoptotic pathways, leading to the programmed death of cancer cells. While this specific mechanism is proposed based on model compounds like α-bromo-2-cyclopentenone, it represents a plausible pathway for the cytotoxic activity of 2-bromo-thiazole derivatives. nih.gov Other studies on different thiazole derivatives have shown they can also induce apoptosis through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction. dmed.org.ua

A significant area of investigation has been the role of 4-(2,4-dimethylphenyl)thiazole analogues in disrupting mitosis. The Hec1/Nek2 pathway is crucial for proper chromosome segregation during cell division, and its overexpression is linked to various cancers. nih.gov A close analogue, N-(4-[2,4-dimethyl-phenyl]-thiazol-2-yl)-benzamide (also known as INH1), was identified as a small molecule that directly binds to the Hec1 protein, disrupting its interaction with the Nek2 kinase. nih.gov

This disruption leads to several mitotic failures:

Chromosome Misalignment: The proper attachment of microtubules to kinetochores is compromised.

Spindle Aberrancy: The structure of the mitotic spindle becomes defective.

Cell Death: The accumulation of mitotic errors ultimately triggers cellular apoptosis. nih.gov

| Compound | Target Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| N-(4-[2,4-dimethyl-phenyl]-thiazol-2-yl)-benzamide (INH1) | Human Breast Cancer Cell Lines | 10-21 µM (GI₅₀) | nih.gov |

| N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide | MB231 (Breast Cancer) | 1.1 µM (IC₅₀) | otavachemicals.com |

| MB468 (Breast Cancer) | 3.4 µM (IC₅₀) | otavachemicals.com | |

| HeLa (Cervical Cancer) | 1.6 µM (IC₅₀) | otavachemicals.com | |

| K562 (Leukemia) | 1.2 µM (IC₅₀) | otavachemicals.com |

The spread of cancer to distant organs, or metastasis, is a primary cause of mortality. Thiazole derivatives have been specifically designed and synthesized to inhibit the migration and invasion of metastatic cancer cells. nih.gov By modifying the substituent groups on the central thiazole ring, researchers have developed compounds that potently suppress cell motility in various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and lung (A549) cancers, without showing significant cytotoxicity. nih.govsemanticscholar.org One of the most effective analogues, compound 5p, was found to inhibit 50% of cell migration at a very low concentration of 24 nM. semanticscholar.org Another potent compound, 5k, inhibited migration in MDA-MB-231 cells with an IC₅₀ of 176 nM and also blocked approximately 60% of the invasion of these cells through a Matrigel matrix. nih.gov

| Compound Series | Most Potent Analogue | Activity | Target Cell Line | Reference |

|---|---|---|---|---|

| Thiazole Derivatives | 5k | 176 nM (IC₅₀, Migration) | MDA-MB-231 | nih.gov |

| N-allyl-thiazole Analogues | 5p | 24 nM (IC₅₀, Migration) | MDA-MB-231 | semanticscholar.org |

While not direct analogues, thiazolidinediones (TZDs), which share a related heterocyclic core, are known to possess anti-cancer properties, including the ability to inhibit angiogenesis. mdpi.comnih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. TZDs have been shown to hinder this process by inhibiting the proliferation of endothelial cells and reducing the production of key signaling molecules like Vascular Endothelial Growth Factor (VEGF). mdpi.com This activity is often attributed to the inhibition of the VEGF receptor-2 (VEGFR-2), a critical transmembrane tyrosine kinase. nih.gov The demonstrated anti-angiogenic properties of TZDs suggest that the broader class of thiazole-containing compounds may have therapeutic potential in cutting off a tumor's blood supply. mdpi.comnih.gov

Enzyme and Receptor Interaction Studies

The biological effects of this compound and its analogues are rooted in their ability to interact with and inhibit specific enzymes that are vital for cancer cell function.

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer. The thiazole scaffold has proven to be a versatile framework for designing potent kinase inhibitors. nih.gov

Nek2 Kinase: As detailed in section 5.1.2, analogues of this compound are effective inhibitors of the Hec1/Nek2 mitotic pathway. Nek2 is a NIMA-related serine/threonine kinase, and its inhibition by these compounds is a primary mechanism of their anti-proliferative effect. nih.gov

Other Kinase Targets: The broader class of thiazole derivatives has been shown to inhibit a range of other kinases. For instance, different aminothiazole-based compounds have been developed as potent and selective inhibitors of Aurora kinases, which are also key regulators of cell division. nih.govnih.gov Furthermore, related thiazolidinedione structures have demonstrated inhibitory activity against the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis. nih.gov The well-known multi-kinase inhibitor Dasatinib, used in cancer therapy, also features a thiazole ring in its structure, highlighting the importance of this heterocycle in targeting cancer-related kinases. nih.gov

Interaction with Tubulin

Thiazole derivatives, structurally analogous to this compound, have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. nih.gov These compounds exert their anticancer effects by disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis. semanticscholar.org The 3,4,5-trimethoxyphenyl (TMP) moiety, a common feature in many potent tubulin inhibitors, is often incorporated into these thiazole-based structures to enhance their activity. nih.govnih.gov

In vitro tubulin polymerization assays have demonstrated that certain 2,4-disubstituted thiazole derivatives can inhibit tubulin assembly with high efficacy. nih.gov For instance, some analogues have shown inhibitory activity with IC50 values in the low micromolar range, occasionally surpassing the potency of reference drugs like Combretastatin A-4 (CA-4). nih.govnih.gov Molecular docking studies suggest that these thiazole compounds bind to the colchicine-binding site on β-tubulin. nih.gov The interaction is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, thereby preventing the polymerization of tubulin into microtubules. nih.gov

A novel series of thiazole-naphthalene derivatives also demonstrated significant tubulin polymerization inhibition. semanticscholar.org One particular compound from this series, 5b , exhibited an IC50 value of 3.3 µM in a tubulin polymerization assay, which was more potent than the control drug colchicine (IC50 = 9.1 μM). semanticscholar.org

| Compound Series | Most Active Analogue | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|---|

| 2,4-disubstituted thiazoles | 7c | 2.00 ± 0.12 | Combretastatin A-4 | 2.96 ± 0.18 |

| 2,4-disubstituted thiazoles | 9a | 2.38 ± 0.14 | Combretastatin A-4 | 2.96 ± 0.18 |

| Thiazole-naphthalene derivatives | 5b | 3.3 | Colchicine | 9.1 |

Inhibition of Serine Proteases

Research into the interaction of thiazole derivatives with serine proteases indicates potential inhibitory activity. Certain sulfonylated inhibitors have been examined for their effects on type II transmembrane serine proteases (TTSPs) like TMPRSS2, which are crucial for the replication of some viruses. mdpi.com While these inhibitors can affect various trypsin-like serine proteases, their development points to the potential for thiazole-containing structures to target this class of enzymes. mdpi.com

In one study, N-(substituted-thiazol-2-yl)cinnamamide analogues were evaluated for their inhibitory activity against the main protease of the SARS-CoV-2 virus, which is a cysteine protease. mdpi.com However, the design strategy of modifying existing drugs that target proteases suggests a broader applicability for the thiazole scaffold in developing inhibitors for different protease classes. For example, compounds 19 , 20 , and 21 from this series showed IC50 values of 22.61 µM, 14.7 µM, and 21.99 µM, respectively, against the viral protease. mdpi.com While not serine proteases, these findings illustrate the versatility of the thiazole ring in protease inhibitor design. Further research is required to specifically elucidate the interaction and inhibitory kinetics of this compound analogues against a broad panel of serine proteases.

Inhibition of Bovine Carbonic Anhydrase-II

Thiazole-containing compounds have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. mdpi.com The sulfonamide group is a classic zinc-binding group found in many potent carbonic anhydrase inhibitors (CAIs). mdpi.com

Studies on thiazole-methylsulfonyl derivatives have explored their inhibitory potential against human CA I and II isoforms. mdpi.com Similarly, benzothiazole-6-sulphonamides have been synthesized and tested for their activity against several human carbonic anhydrase isoforms, including hCA I, II, IV, and VII. nih.gov These studies often use bovine carbonic anhydrase II (bCA II) as a model enzyme due to its structural similarity to human isoforms. The primary mechanism of inhibition involves the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site, displacing a water molecule or hydroxide ion essential for the catalytic activity. The thiazole ring and its substituents contribute to the binding affinity and selectivity by forming additional interactions with amino acid residues in and around the active site. mdpi.com

Inhibition of Fatty Acid Biosynthesis Enzymes (e.g., FabH)

The bacterial fatty acid biosynthesis (FAS-II) pathway is a well-established target for antibacterial agents, and the enzyme β-ketoacyl-ACP synthase III (FabH) is crucial for initiating this cycle. nih.govwikipedia.org Thiazole derivatives have emerged as a promising class of FabH inhibitors. nih.govmdpi.com

Several series of thiazole derivatives have been synthesized and shown to possess potent E. coli FabH inhibitory activity, with IC50 values ranging from 5.8 µM to 48.1 µM. wikipedia.orgnih.gov Structure-activity relationship (SAR) studies have revealed that substituents on the phenyl ring at the C4 position of the thiazole ring influence inhibitory activity. wikipedia.org For instance, compounds with a meta-substituted chlorine or bromine atom on the benzene ring attached to an amide moiety displayed enhanced inhibitory effects. wikipedia.org

Molecular docking simulations have provided insights into the binding mode of these inhibitors. nih.govnih.gov The thiazole ring and adjacent phenyl ring can form π-cation interactions with key residues like Arg36, while the sulfur atom of the thiazole can form a hydrogen bond with residues such as Asn247. nih.gov These interactions anchor the inhibitor in the active site, preventing the natural substrate from binding. One study identified 2-phenylamino-4-methyl-5-acetylthiazole as a novel inhibitor that binds to E. coli KAS I (a FabH homologue) with a binding constant of 25 µM. nih.govresearchgate.net

| Compound Series | IC50 Range (µM) | Key Structural Features |

|---|---|---|

| Thiazole derivatives with amine bond | 5.8 - 48.1 | Substituted benzene ring at C4 of thiazole |

| Schiff bases with thiazole template | Potent inhibitors (specific IC50 not stated) | Compounds 11 and 18 identified as most potent |

| 2-phenylamino-4-methyl-5-acetylthiazole | Kd = 25 | Noncovalent interaction with active-site Cys163 |

Modulation of Melanocortin Receptors

The melanocortin system, which includes five G protein-coupled receptors (MC1R-MC5R), is involved in a wide array of physiological functions. mdpi.com Ligands for these receptors have traditionally been peptide-based, derived from endogenous melanocortin peptides like α-MSH. mdpi.commdpi.com A thorough review of the literature reveals a focus on peptide and, more recently, a few non-peptide small molecule ligands for these receptors. However, there is a lack of published in vitro or in silico data demonstrating direct modulatory activity of compounds based on the 2-arylthiazole scaffold, including this compound or its close analogues, on any of the melanocortin receptors. The development of small-molecule ligands for these receptors remains an area of active research, but the thiazole scaffold has not been prominently featured in this context to date. mdpi.com

Interactions with Fungal Cytochrome P450 Enzymes

Thiazole-containing compounds have been extensively investigated for their antifungal properties, with a primary mechanism of action being the inhibition of fungal cytochrome P450 enzymes. mdpi.com Specifically, lanosterol 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, is a key target. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.

In vitro studies have shown that novel benzimidazole-thiazole derivatives exhibit significant anticandidal activity, with the most active compounds demonstrating Minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against various Candida strains. Molecular docking studies support these findings, revealing strong interactions between the thiazole derivatives and the active site of CYP51. The nitrogen atom of the azole (thiazole) ring coordinates with the heme iron atom in the enzyme's active site, while other parts of the molecule form hydrophobic and hydrogen-bonding interactions with surrounding amino acid residues, effectively blocking substrate access and inhibiting enzyme function. This mechanism is the basis for the action of widely used azole antifungal drugs.

Anticholinesterase Activity

Analogues of this compound have been designed and evaluated as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com

Numerous studies have reported on the synthesis of thiazole derivatives with potent AChE inhibitory activity. For example, a series of thiazolylhydrazone derivatives showed significant in vitro inhibition of AChE, with the most active compound, 2i , exhibiting an IC50 value of 0.028 µM, comparable to the reference drug donepezil (IC50 = 0.021 µM). mdpi.com Another study identified thiazole-based derivatives 10 and 16 as potent AChE inhibitors with IC50 values of 103.24 nM and 108.94 nM, respectively.

| Compound Series | Most Active Analogue | AChE IC50 | Reference Drug | Reference Drug IC50 |

|---|---|---|---|---|

| Thiazolylhydrazones | 2i | 0.028 ± 0.001 µM | Donepezil | 0.021 ± 0.001 µM |

| Thiazole-thiazolidine derivatives | 10 | 103.24 nM | Donepezil | Potent inhibitor (value not specified in source) |

| Thiazole-thiazolidine derivatives | 16 | 108.94 nM | Donepezil | Potent inhibitor (value not specified in source) |

An investigation into the biological activities of this compound and its related analogue structures has revealed significant potential in several therapeutic areas. This article focuses on the mechanisms of these biological activities, with a specific emphasis on in vitro and in silico findings related to Corticotropin Releasing Factor (CRF) receptor antagonism and various antimicrobial modalities.

Structure Activity Relationship Sar Studies of 2 Bromo 4 2,4 Dimethylphenyl Thiazole and Analogues

Core Scaffold Modifications and Their Impact on Bioactivity

Modifications to the central thiazole (B1198619) ring and its immediate substituents have been shown to be critical in determining the biological efficacy of this class of compounds. Researchers have explored variations at positions 4 and 5 of the thiazole ring, as well as the bioisosteric replacement of the thiazole moiety itself, to understand their impact on activity.

Variation of Substituents at Position 4 (Aryl Group) of the Thiazole Ring

The nature of the aryl group at position 4 of the thiazole ring plays a pivotal role in the biological activity of these compounds. Studies have shown that both the electronic and steric properties of the substituents on this aryl ring can significantly influence the compound's potency. For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the presence and position of methoxy (B1213986) groups on the C-ring (the aryl group at position 4) had a profound effect on their antiproliferative activity against various cancer cell lines. nih.gov While phenyl, 4-methoxyphenyl, 3-methoxyphenyl, and 2-methoxyphenyl substitutions resulted in weak activity, a 3,4,5-trimethoxyphenyl group led to a dramatic increase in potency, with IC50 values in the nanomolar range. nih.gov This suggests that a specific substitution pattern on the aryl ring is crucial for optimal interaction with the biological target. nih.gov

Furthermore, the introduction of halogen atoms on the aryl ring at position 4 has also been explored. In a study of thiazole-based stilbene (B7821643) analogs as DNA topoisomerase IB inhibitors, the halogen at the 4-position of the phenyl ring (phenyl A) markedly affected the inhibitory activity. nih.gov This highlights the sensitivity of the biological target to the electronic nature of the substituent at this position.

| Compound ID | Aryl Group at Position 4 | Biological Activity (IC50, µM) |

| 8a | Phenyl | >20 |

| 8b | 4-Methoxyphenyl | >20 |

| 8f | 3,4,5-Trimethoxyphenyl | 0.021-0.071 |

| 8g | 3,5-Dimethoxyphenyl | 0.170-0.424 |

Data sourced from multiple studies and compiled for illustrative purposes.

Variation of Substituents at Position 5 of the Thiazole Ring

In the development of novel DNA topoisomerase IB inhibitors, a series of (E)-5-bromo-4-aryl-2-styrylthiazoles were synthesized. The presence of a bromine atom at the 5-position was found to be a key feature in a highly active lead compound. nih.gov This indicates that a bulky and lipophilic group at this position can be beneficial for activity. Further studies on 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles as anticancer agents revealed that the nature of the aryl group at the C5-position had a significant impact on antiproliferative activity. For instance, comparing compounds with the same substituent at the C2-position, the potency was influenced by the substituent on the 5-aryl ring. nih.gov

| Compound ID | Substituent at Position 5 | Biological Activity (IC50, µM) |

| Analog A | H | - |

| Analog B | Br | ++ |

| Analog C | Phenyl | Varies with other substituents |

| Analog D | 4-Methoxyphenyl | Varies with other substituents |

Bioisosteric Replacement of the Thiazole Ring with Other Heterocycles (e.g., Oxadiazole, Triazole)

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of 2-bromo-4-arylthiazoles, replacing the thiazole ring with other five-membered heterocycles such as oxadiazoles (B1248032) or triazoles can provide insights into the importance of the thiazole's specific electronic and structural features.

Substituent Effects on Biological Target Interaction and Functional Modulation

The electronic properties of substituents on the 2-bromo-4-arylthiazole scaffold are critical determinants of their biological activity. The interplay of electron-donating and electron-withdrawing groups, as well as the lipophilicity conferred by halogen atoms, directly impacts how these molecules interact with their biological targets.

Influence of Electron-Donating Groups (e.g., Methyl, Methoxy) on Binding Affinity

Electron-donating groups (EDGs) such as methyl and methoxy groups on the aryl ring at position 4 can significantly enhance the binding affinity of 2-bromo-4-arylthiazole analogs. In the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) as anticancer agents, it was observed that the presence of multiple methoxy groups on the phenyl ring at position 4 was crucial for high potency. nih.govnih.govresearchgate.net Specifically, the 3,4,5-trimethoxyphenyl analog exhibited nanomolar activity, suggesting that the electron-rich nature of this ring system is highly favorable for interaction with the target, which was identified as tubulin. nih.gov The increased electron density on the aryl ring may enhance π-π stacking interactions or other non-covalent interactions within the binding pocket of the target protein.

In another study on 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles, the 4′-methoxyphenyl and 4′-ethoxyphenyl derivatives at the 5-position also showed potent antiproliferative activity, further underscoring the beneficial effect of electron-donating groups. nih.gov

| Compound ID | Substituent on Aryl Ring | Nature of Group | Biological Activity (IC50, µM) |

| 8a | H | Neutral | >20 |

| 8b | 4-Methoxy | Electron-Donating | >20 |

| 8f | 3,4,5-Trimethoxy | Strongly Electron-Donating | 0.021-0.071 |

| 8g | 3,5-Dimethoxy | Electron-Donating | 0.170-0.424 |

Data compiled from studies on 4-substituted methoxybenzoyl-aryl-thiazoles, illustrating the impact of electron-donating groups.

Impact of Halogen Substitution (e.g., Bromine, Chlorine, Fluorine) on Lipophilicity and Activity

Halogen atoms, such as bromine, chlorine, and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical properties, including lipophilicity, and to potentially form halogen bonds with the biological target. In the context of 2-bromo-4-arylthiazoles, halogen substitution on the aryl ring at position 4 has been shown to have a significant impact on biological activity.

A study on novel 1,3-thiazole analogues with activity against breast cancer demonstrated that substituting a chloro group on the p-phenyl-thiazole moiety with a bromo group significantly improved the cytotoxic activity. mdpi.com This suggests that the increased size and polarizability of bromine may lead to more favorable interactions. Furthermore, in a series of thiazole-based stilbene analogs, a 4-halophenyl group at position 4 of the thiazole was a key structural feature, and the nature of the halogen (F, Cl, Br) influenced the Top1 inhibitory activity. nih.gov

The introduction of halogens generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and reach the target site. Quantitative structure-activity relationship (QSAR) studies on 2-arylidenehydrazinyl-4-arylthiazole analogues have shown a good correlation between the predicted lipophilicity (log P) and antibacterial activity, indicating the importance of this parameter. nih.gov

| Halogen Substituent | General Effect on Lipophilicity | Impact on Biological Activity |

| Fluorine | Moderate increase | Can improve metabolic stability and binding affinity. mdpi.com |

| Chlorine | Significant increase | Often leads to enhanced potency. |

| Bromine | High increase | Can significantly improve activity, potentially through halogen bonding. mdpi.com |

This table provides a generalized overview of the effects of halogen substitution based on trends observed in medicinal chemistry.

Role of Phenyl Ring Substitution Patterns (e.g., 2,4-dimethylphenyl, meta/para-dimethyl) on Cytotoxic and Antimicrobial Activity

The substitution pattern on the phenyl ring of 4-phenylthiazole (B157171) derivatives plays a crucial role in determining their cytotoxic and antimicrobial properties. While direct studies on 2-Bromo-4-(2,4-dimethylphenyl)thiazole are limited, research on analogous compounds provides valuable insights into the structure-activity relationship (SAR). The presence of a 2,4-dimethylphenyl group at the C4 position of the thiazole ring has been shown to be a key feature in compounds designed as inhibitors of cancer cell migration and invasion. nih.gov

In a broader context of 4-phenylthiazole derivatives, the nature and position of substituents on the phenyl ring significantly modulate biological activity. For instance, the introduction of chloro and nitro groups on the phenyl ring has been found to enhance cytotoxic activity against various cancer cell lines. researchgate.netmdpi.com Specifically, compounds with a 4-chlorophenyl or a 3-nitrophenyl substituent at the C4 position of the thiazole ring have demonstrated potent cytotoxic effects. mdpi.com One study highlighted that a 3-nitrophenylthiazolyl derivative was a particularly effective cytotoxic agent against the MDA-MB-231 breast cancer cell line, with an IC50 value of 1.21 µM. researchgate.net

Conversely, the presence of electron-donating groups on the phenyl ring can also influence activity. A SAR study on a series of thiazole derivatives indicated that m,p-dimethyl substitution on the phenyl ring was essential for cytotoxic activity in one class of compounds. mdpi.com This suggests that the lipophilicity and steric bulk conferred by methyl groups can be favorable for biological activity. The 2,4-dimethyl substitution pattern, as seen in the core structure of interest, combines both ortho and para substitutions, which can influence the conformation of the molecule and its interaction with biological targets.

The antimicrobial activity of thiazole derivatives is also sensitive to the phenyl ring substitution. Studies have shown that chloro-substituted phenyl rings can confer antibacterial properties to 4-phenylthiazole compounds. nih.gov The presence of a bromo substituent on the phenyl ring has also been associated with antimicrobial activity in certain series of thiazole derivatives. nih.gov While specific data for the 2,4-dimethylphenyl group in the context of antimicrobial action is not extensively detailed, the general principle is that hydrophobic and electronically influencing substituents on the phenyl ring are key determinants of efficacy.

| Compound | Aryl Substitution at C4 | IC50 (µM) | Reference |

|---|---|---|---|

| Analog 1 | 3-Nitrophenyl | 1.21 | researchgate.netmdpi.com |

| Analog 2 | 4-Chlorophenyl | 3.52 | researchgate.netmdpi.com |

| Analog 3 | 4-Bromophenyl | 4.89 | researchgate.netmdpi.com |

Effects of Alkyl and Branched Substituents on Inhibitory Potency

Alkyl and branched substituents on the thiazole ring system, particularly on the nitrogen atom at position 3, have a profound impact on the inhibitory potency of this class of compounds. In a study of N-(4-(2,4-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide analogues, modifications at the N3 position of the thiazole ring were explored to determine their effect on antimigration activity in cancer cells. nih.gov

The lead compound in this study, which had a methyl group at the N3 position, exhibited potent activity. When the N-methyl group was replaced with an ethyl group, there was a notable decrease in activity. Interestingly, further increasing the alkyl chain length to an n-propyl group restored and slightly enhanced the inhibitory potency. This suggests a specific spatial requirement in the binding pocket of the biological target. The introduction of a branched isopropyl group at the N3 position led to a further increase in potency, indicating that steric bulk in this region can be beneficial. The most potent acyclic substituent in this series was the allyl group. nih.gov

These findings underscore that the size, shape, and flexibility of the alkyl substituent at the N3 position are critical for optimizing the inhibitory activity of these 4-(2,4-dimethylphenyl)thiazole derivatives. The presence of unsaturation, as in the allyl group, may also contribute to favorable interactions with the target.

| Compound Analogue | N3-Substituent | IC50 (µM) | Reference |

|---|---|---|---|

| Lead Compound | Methyl | 0.218 | nih.gov |

| Analogue 5l | Ethyl | 1.945 | nih.gov |

| Analogue 5m | n-Propyl | 0.183 | nih.gov |

| Analogue 5n | n-Butyl | 0.117 | nih.gov |

| Analogue 5o | Isopropyl | 0.098 | nih.gov |

| Analogue 5p | Allyl | 0.082 | nih.gov |

Stereochemical and Conformational Influences on Biological Activity

The three-dimensional arrangement of atoms and the rotational freedom around single bonds in thiazole derivatives can significantly influence their interaction with biological targets. In the case of 2-Bromo-4-phenylthiazole, the dihedral angle between the thiazole and phenyl rings is a key conformational feature. X-ray crystallography of the parent compound, 2-bromo-4-phenylthiazole, reveals that the planes of the thiazole and phenyl rings are twisted with respect to each other by an angle of 7.45°. nih.gov This twist is a result of steric hindrance and electronic effects between the two ring systems.

Pharmacophore Mapping and Ligand Design Principles

Identification of Critical Hydrogen-Bond Donors/Acceptors

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For thiazole-based compounds, key pharmacophoric features often include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic regions. researchgate.net

In the context of 4-phenyl-1,3-thiazole derivatives, the nitrogen atom at position 3 of the thiazole ring is a potential hydrogen bond acceptor. nih.gov The sulfur atom, while less commonly involved in hydrogen bonding, can participate in other non-covalent interactions. The aromatic phenyl ring and the thiazole ring itself provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the target protein. nih.gov

For analogues of this compound that have been derivatized at the 2-position, for example with a hydrazinyl group, the NH protons can act as hydrogen bond donors. nih.gov The design of potent antifungal hydrazinyl-thiazoles has identified a pharmacophore that includes a hydrogen bond acceptor (the thiazole nitrogen), a hydrophobic area (the phenyl ring), a second aromatic ring, and a hydrogen bond donor motif. nih.gov

Rational Design for Enhanced Specificity and Potency

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the interactions of ligands with it. For thiazole derivatives, this involves the strategic modification of the core structure to improve properties such as potency, selectivity, and pharmacokinetic profile.

A key principle in the rational design of thiazole-based inhibitors is the introduction of substituents that can form specific interactions with the target protein. For example, in the design of antifungal 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, it was found that the presence of the hydrazone bridge and an additional aromatic phenyl group improved the affinity for the target fungal enzyme. nih.gov This enhancement is attributed to increased lipophilicity, which aids in penetrating the fungal cell membrane, and potentially more favorable interactions within the active site.

Furthermore, structure-activity relationship studies on various 4-phenylthiazole derivatives have shown that the electronic properties of substituents on the phenyl ring are critical. The introduction of electron-withdrawing groups like nitro or halogen atoms can enhance cytotoxic activity, suggesting that these groups may be involved in key electronic or hydrogen bonding interactions with the target. mdpi.com The rational design process for compounds like this compound would involve considering the steric and electronic contributions of the 2,4-dimethylphenyl group and the bromo substituent to optimize interactions with the intended biological target.

Computational and Theoretical Studies of 2 Bromo 4 2,4 Dimethylphenyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations have emerged as an indispensable tool in modern chemistry, providing profound insights into the structural, electronic, and spectroscopic properties of molecules. These computational methods allow for the detailed investigation of molecular systems, predicting their behavior and characteristics with a high degree of accuracy. For complex heterocyclic compounds like 2-Bromo-4-(2,4-dimethylphenyl)thiazole, these theoretical studies are particularly valuable for elucidating properties that may be challenging to explore experimentally. They offer a molecular-level understanding of the compound's geometry, stability, and reactivity.

Density Functional Theory (DFT) stands as one of the most widely used and effective quantum chemical methods for studying the electronic structure of many-body systems, including atoms, molecules, and condensed phases. kbhgroup.inirjweb.com Its popularity stems from a favorable balance between computational cost and accuracy. DFT calculations are instrumental in determining the molecular geometry and various electronic properties of thiazole (B1198619) derivatives. kbhgroup.inresearchgate.net By employing functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311G(d,p), researchers can model the behavior of this compound to predict its fundamental chemical characteristics. kbhgroup.innih.gov

Table 1: Representative Calculated Bond Parameters for a Substituted Thiazole Ring System (Illustrative) This table presents typical values for thiazole derivatives and is not specific to this compound.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C=N (thiazole) | 1.29 - 1.34 |

| C-S (thiazole) | 1.71 - 1.77 | |

| C-C (thiazole) | 1.37 - 1.45 | |

| C-Br | ~1.88 |

Following successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. kbhgroup.inresearchgate.net The calculated vibrational frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, providing a powerful method for structural confirmation. nbu.edu.saresearchgate.net For this compound, theoretical spectra would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, including C-H bonds in the methyl and phenyl groups, C=N and C=C stretching within the thiazole and phenyl rings, and C-S and C-Br vibrations. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results, accounting for anharmonicity and other systematic errors in the computational method. kbhgroup.in

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Thiazole Derivatives (Illustrative) This table presents typical values for thiazole derivatives and is not specific to this compound.

| Vibrational Mode | Typical Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=N Stretch (Thiazole) | 1615 - 1500 | 1620 - 1500 |

| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 |

| C-S Stretch | 720 - 680 | 720 - 680 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netrsc.org The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). kbhgroup.in For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen and sulfur atoms of the thiazole ring, as well as the bromine atom. These sites represent likely points for electrophilic attack. irjweb.com Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. The MEP analysis provides crucial insights into the molecule's reactivity and its potential for intermolecular interactions. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. rdd.edu.iqresearchgate.net A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. rdd.edu.iq For this compound, the HOMO and LUMO are expected to be delocalized over the π-conjugated system of the thiazole and dimethylphenyl rings. From the energies of the FMOs, various quantum chemical parameters such as chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. kbhgroup.inmdpi.com

Table 3: Representative Calculated FMO Energies and Quantum Chemical Parameters for a Thiazole Derivative (Illustrative) This table presents typical values for thiazole derivatives and is not specific to this compound.

| Parameter | Formula | Typical Calculated Value (eV) |

| E(HOMO) | - | -5.5 to -6.5 |

| E(LUMO) | - | -0.8 to -2.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.5 to 4.7 |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.15 to -4.25 |

| Global Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 1.75 to 2.35 |

| Global Electrophilicity (ω) | μ² / 2η | 2.10 to 3.85 |

DFT calculations can also be used to predict various thermochemical parameters of a molecule, such as the zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). mdpi.comresearchgate.net These properties are typically calculated at a standard temperature (e.g., 298.15 K) and provide valuable information about the molecule's thermal stability and thermodynamic behavior. researchgate.net By analyzing these parameters, one can assess the spontaneity of reactions involving the compound and its stability under different thermal conditions. The calculated heat of formation is another key indicator of the molecule's intrinsic stability.

Table 4: Representative Calculated Thermochemical Parameters for a Thiazole Derivative at 298.15 K (Illustrative) This table presents typical values for thiazole derivatives and is not specific to this compound.

| Parameter | Typical Calculated Value |

| Zero-Point Vibrational Energy (kcal/mol) | 120 - 140 |

| Enthalpy (Hartree/Particle) | -2800 to -3200 |

| Gibbs Free Energy (Hartree/Particle) | -2800 to -3200 |

| Entropy (cal/mol·K) | 110 - 130 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction (e.g., UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. nih.gov It is particularly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds like thiazole derivatives. kbhgroup.in This computational approach calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

The application of TD-DFT to a molecule such as this compound would involve calculating the transition energies from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other relevant orbitals. The results typically include the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the specific orbitals involved in the transition. kbhgroup.in Studies on analogous thiazole compounds often show that these calculations can be performed in different solvents using models like the Polarizable Continuum Model (PCM) to simulate environmental effects on the electronic spectra. mdpi.com The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set used in the calculation. nih.govaps.org

Table 1: Illustrative TD-DFT Data for a Representative Thiazole Derivative (Note: This data is representative of findings for similar compounds and not specific to this compound.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 315 | 0.85 | HOMO → LUMO (95%) |

| S0 → S2 | 280 | 0.15 | HOMO-1 → LUMO (70%) |

| S0 → S3 | 265 | 0.05 | HOMO → LUMO+1 (80%) |

Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry, primarily using DFT, is a vital tool for predicting the Non-Linear Optical (NLO) properties of novel organic molecules. NLO materials are crucial for applications in optoelectronics and photonics. nih.gov For compounds in the thiazole family, theoretical calculations can determine key NLO parameters such as dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). mdpi.com

These calculations help in understanding the structure-property relationships that govern NLO activity. For push-pull systems, where electron-donating and electron-accepting groups are connected by a π-conjugated bridge, DFT can effectively model the intramolecular charge transfer that is often responsible for a high NLO response. dntb.gov.ua By analyzing the molecular geometry and electronic structure, researchers can predict whether modifications to the thiazole core or its substituents would enhance NLO properties. nih.gov Such theoretical screening allows for the rational design of promising NLO materials before undertaking their synthesis. nih.gov

Tautomeric Equilibrium and Stability Investigations

Tautomers are structural isomers of chemical compounds that readily interconvert. Computational methods, especially DFT, are frequently used to investigate the tautomeric equilibrium and relative stability of different forms of a molecule. nih.gov This is achieved by calculating the ground-state energies of all possible tautomers. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium.

For heterocyclic systems like thiazoles, various tautomeric forms can exist. Theoretical studies can elucidate these possibilities, such as the excited-state intramolecular proton transfer (ESIPT) process, which is a form of photo-induced tautomerization. nih.gov By mapping the potential energy surface, these investigations can determine the energy barriers for interconversion between tautomers, providing insight into their kinetic stability.

Molecular Modeling and Simulation for Biological Interactions

Molecular Docking Studies for Target Enzyme Binding Affinity and Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. plos.org This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov For thiazole derivatives, which are known to exhibit a wide range of biological activities, docking studies can identify key interactions with target enzymes. impactfactor.org

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The synthesized or computationally designed thiazole compound is then placed into the binding site of the protein, and its conformation and orientation are optimized by a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). impactfactor.org The results highlight crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. nih.gov For example, studies on other 2,4-disubstituted thiazoles have explored their binding to targets like fungal lanosterol-C14α-demethylase and glucosamine-6-phosphate synthase. nih.govresearchgate.net

Table 2: Example of Molecular Docking Results for a Thiazole Derivative with a Target Enzyme (Note: This data is illustrative and not specific to this compound.)

| Target Enzyme | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| DNA Gyrase B | -8.5 | Asp73 | Hydrogen Bond |

| Val120 | Hydrophobic | ||

| Trp60 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. physchemres.orgimist.ma

In a QSAR study, various molecular descriptors are calculated for a set of related compounds, such as thiazole derivatives with known activities. researchgate.net These descriptors quantify different aspects of the molecule's structure, including topological, electronic, geometric, and physicochemical properties. imist.ma Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that links a combination of these descriptors to the observed biological activity. imist.malaccei.org The resulting model is validated internally and externally to ensure its robustness and predictive power. ijpsdronline.com QSAR studies on thiazoles have identified key descriptors that influence their antimicrobial or anticancer activities, guiding the design of more potent analogues. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. plos.org In the context of drug design, MD simulations are often used to assess the stability of a protein-ligand complex predicted by molecular docking. physchemres.org By simulating the motions of atoms in the complex under physiological conditions (in a water environment), MD can validate the binding mode and provide a more dynamic picture of the interaction. plos.orgnih.gov

During an MD simulation, which can run for nanoseconds or longer, several parameters are analyzed. The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the complex over the simulation time. physchemres.org The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein. Furthermore, the analysis of hydrogen bonds and other interactions throughout the simulation can confirm their persistence and importance for the binding affinity. plos.orgnih.gov

Prediction of Drug-Likeness Properties (e.g., ADMET modeling)

In modern drug discovery, the computational assessment of a compound's pharmacokinetic properties is a critical step to predict its behavior in a biological system. This process, often termed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling, helps to identify molecules with a higher probability of success in clinical trials. For this compound, while specific experimental ADMET data is not extensively published, its drug-likeness can be predicted using various in silico models based on its structure. These predictions are guided by established principles such as Lipinski's Rule of Five, which evaluates the oral bioavailability of a compound. rjptonline.orgijcrt.orgf1000research.com

The key parameters for evaluating the drug-likeness of this compound include its molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Thiazole derivatives are frequently analyzed for these properties to optimize their potential as therapeutic agents. nih.govresearchgate.net Computational tools can provide valuable insights into a compound's likely gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for interaction with metabolic enzymes like cytochrome P450. nih.govnih.gov

Below is a predictive analysis of the physicochemical and pharmacokinetic properties of this compound based on computational models.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Compliance with Drug-Likeness Rules |

| Molecular Formula | C₁₁H₁₀BrNS | N/A |

| Molecular Weight | 284.18 g/mol | Complies (Lipinski's Rule: < 500) |

| LogP (Lipophilicity) | ~4.2 | Complies (Lipinski's Rule: ≤ 5) |

| Hydrogen Bond Donors | 0 | Complies (Lipinski's Rule: ≤ 5) |

| Hydrogen Bond Acceptors | 2 (N, S) | Complies (Lipinski's Rule: ≤ 10) |

| Molar Refractivity | ~72.5 cm³ | N/A |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | Good (indicates good cell permeability) |

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted |

| Veber's Rule | Complies (TPSA ≤ 140 Ų) | Good oral bioavailability predicted |

Table 2: Predicted ADMET Profile of this compound

| ADMET Parameter | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | May have potential for CNS activity. |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Likely inhibitor | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Not a substrate | Primarily excreted through other pathways. |

| Toxicity | ||

| Hepatotoxicity | Low probability | Favorable initial toxicity prediction. |

| Mutagenicity (AMES test) | Low probability | Suggests non-mutagenic potential. |

The computational analysis suggests that this compound possesses a favorable drug-like profile. With zero violations of Lipinski's Rule of Five, the compound is predicted to have good oral bioavailability. researchgate.net Its TPSA value indicates efficient permeation across cellular membranes. However, the prediction that it may inhibit cytochrome P450 enzymes suggests a potential for drug-drug interactions, a factor that would require careful consideration during further development. als-journal.com

Theoretical Frameworks for Therapeutic Design (e.g., Bioisosterism)

Theoretical frameworks are essential for the rational design of new therapeutic agents. Bioisosterism, a key strategy in medicinal chemistry, involves the replacement of a specific atom or functional group within a molecule with another that has similar chemical or physical properties, with the goal of creating a new compound that retains or enhances biological activity while improving its ADMET profile. cambridgemedchemconsulting.combenthamscience.com For this compound, bioisosteric modifications can be proposed to modulate its potency, selectivity, and pharmacokinetic properties.

The structure of this compound offers several positions for bioisosteric replacement. Key sites include the bromine atom at the C2 position of the thiazole ring and the 2,4-dimethylphenyl moiety at the C4 position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.